molecular formula C16H19N3O2 B2859992 (E)-3-(furan-2-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acrylamide CAS No. 1448139-50-1

(E)-3-(furan-2-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acrylamide

Cat. No.: B2859992
CAS No.: 1448139-50-1
M. Wt: 285.347
InChI Key: CWWOVKQGBJLPKF-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acrylamide is a recognized and potent ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in a multitude of cellular processes and disease pathways. Its primary research value lies in its high selectivity and potency, making it an essential chemical probe for investigating the role of GSK-3β in neurological contexts. Studies highlight its application in research models of bipolar disorder and schizophrenia , where it has been shown to exhibit mood-stabilizing and antipsychotic-like properties by modulating downstream signaling pathways. The compound's mechanism of action involves the inhibition of GSK-3β, which subsequently leads to the activation of the Wnt/β-catenin signaling pathway and an increase in the inhibitory phosphorylation of GSK-3β itself. This targeted action makes it a critical tool for elucidating the pathophysiology of neuropsychiatric diseases and for exploring new therapeutic strategies in preclinical research, particularly in studies focused on neuroprotection and behavioral pharmacology.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19-15-7-3-2-6-13(15)14(18-19)11-17-16(20)9-8-12-5-4-10-21-12/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,17,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWOVKQGBJLPKF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acrylamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with indazole moieties under specific conditions. The following general steps outline the synthetic pathway:

  • Starting Materials : Furan derivatives and indazole-based amines.
  • Reagents : Appropriate solvents (e.g., ethanol), catalysts, and coupling agents.
  • Reaction Conditions : Refluxing the mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).
  • Purification : The product is purified through recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
PC3 (Prostate)15.0Cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

In animal models, this compound has exhibited neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Breast Cancer Model : A study involving MCF-7 cells treated with the compound showed a marked decrease in cell viability and increased markers of apoptosis after 48 hours.
  • Infection Control : In a clinical setting, patients with bacterial infections resistant to standard antibiotics showed improved outcomes when treated with formulations containing this compound.
  • Neurodegenerative Disorders : Animal studies indicated that administration of the compound improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta plaque formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acrylamide, and what parameters critically influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including amidation (e.g., acryloyl chloride with amines) and coupling of heterocyclic moieties. Key parameters include:

  • Temperature : 0–60°C for amidation to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Catalysts : Use of triethylamine or DMAP for acid scavenging .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    • Validation : Confirm structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). For example, characteristic acrylamide protons appear as doublets at δ 6.2–7.5 ppm .

Q. How can researchers characterize the compound’s structural and thermal stability for experimental reproducibility?

  • Analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (E/Z configuration) via coupling constants (e.g., J=15.6HzJ = 15.6 \, \text{Hz} for trans-alkene protons) .
  • Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 313.4 for C₁₇H₁₉N₃O₂) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for furan-containing acrylamides) .

Advanced Research Questions

Q. How can conflicting reactivity data from oxidation or reduction studies be resolved?

  • Case Example : Discrepancies in furan oxidation products (furanones vs. dihydrodiols) may arise from reagent choice (m-CPBA vs. H₂O₂) or solvent polarity .
  • Resolution Strategy :

  • Controlled experiments : Compare reaction outcomes under inert (N₂) vs. aerobic conditions .
  • Kinetic studies : Use UV-Vis spectroscopy to monitor reaction progress and intermediate formation .
    • Reference Data : Furan oxidation yields 85% furanone with m-CPBA in dichloromethane .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?

  • Target identification :

  • Surface Plasmon Resonance (SPR) : Screen for binding to kinases or GPCRs (common targets for indazole-acrylamide hybrids) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (e.g., Kd=1.2μMK_d = 1.2 \, \mu\text{M} for similar compounds) .
    • Pathway analysis : RNA sequencing to identify downstream gene regulation after exposure .

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, furan’s HOMO (-6.2 eV) suggests susceptibility to electrophilic attack .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with cytochrome P450 enzymes (binding energy < -8 kcal/mol indicates strong interaction) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Hypothesis testing :

  • Dose-response assays : Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW 264.7) to assess selectivity .
  • Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation (e.g., t₁/₂ = 45 min in human microsomes) .
    • Statistical tools : Apply ANOVA to determine significance of observed variations (p < 0.05) .

Methodological Tables

Parameter Optimal Condition Impact on Yield/Purity Reference
Amidation Temperature0–25°CPrevents acryloyl chloride hydrolysis
Solvent for CouplingDMF or THFEnhances nucleophilicity of amine
Purification MethodSilica gel chromatography (EtOAc/hexane)Removes unreacted starting materials
Reaction Type Key Reagent/Condition Major Product Reference
Furan Oxidationm-CPBA in CH₂Cl₂Furanone (85% yield)
Acrylamide ReductionPd/C under H₂Amine derivative (70% yield)

Key Considerations for Experimental Design

  • Stereochemical integrity : Confirm E-configuration via NOESY NMR (cross-peaks between furan and acrylamide protons) .
  • Biological assay controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .

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